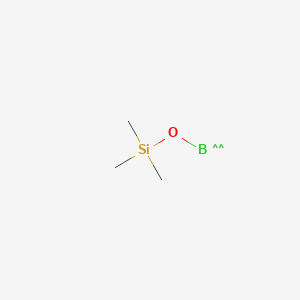
Trimethylsilyloxyborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyloxyborane is an organosilicon compound characterized by the presence of a trimethylsilyl group bonded to a boron atom through an oxygen atom. This compound is notable for its unique chemical properties and its utility in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyloxyborane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with a boron-containing compound under controlled conditions. For instance, the reaction of trimethylsilyl chloride with sodium borohydride in the presence of a suitable solvent can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyloxyborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
Trimethylsilyloxyborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It can be employed in the synthesis of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which trimethylsilyloxyborane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Trimethylsilyloxyborane can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used in similar substitution reactions but lacks the boron component.
Trimethylsilyl cyanide: Utilized in organic synthesis but has different reactivity due to the presence of the cyanide group.
Trimethylsilyl trifluoromethanesulfonate: Known for its strong electrophilic properties.
The uniqueness of this compound lies in its ability to participate in a diverse array of chemical reactions, making it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
920033-99-4 |
|---|---|
Molecular Formula |
C3H9BOSi |
Molecular Weight |
100.00 g/mol |
InChI |
InChI=1S/C3H9BOSi/c1-6(2,3)5-4/h1-3H3 |
InChI Key |
RNMIZTZHXJRWFT-UHFFFAOYSA-N |
Canonical SMILES |
[B]O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


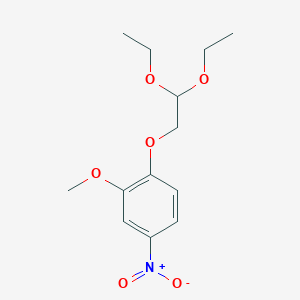
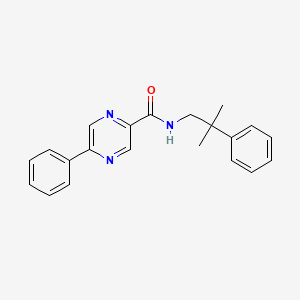
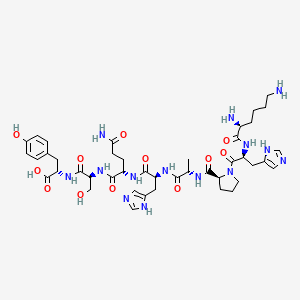
![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)
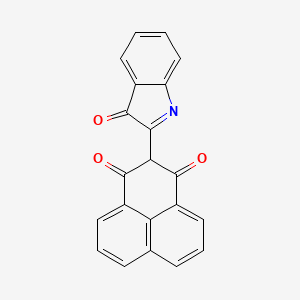

![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
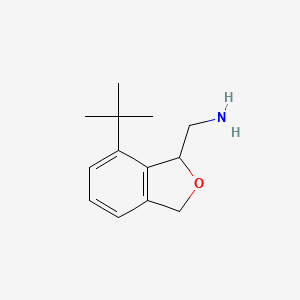
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)
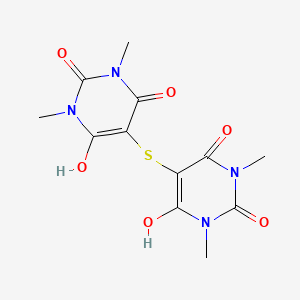
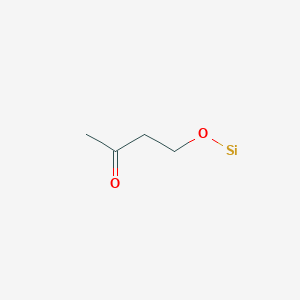
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)
